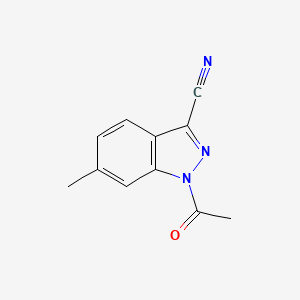

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is a chemical compound that falls under the category of indazole-containing heterocyclic compounds . These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile has attracted attention in medicinal chemistry due to its potential as a scaffold for drug development. Researchers explore its structural modifications to create novel compounds with improved pharmacological properties. For instance, derivatives of this indazole core have been investigated as potential antiviral, anti-inflammatory, or anticancer agents .

Antiviral Activity

Indazoles, including 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile, have been evaluated for their antiviral properties. Researchers investigate their ability to inhibit viral enzymes or interfere with viral replication. While specific studies on this compound are limited, its structural features make it an interesting candidate for further exploration in antiviral drug discovery .

Anti-Inflammatory Potential

Indazole derivatives have shown promise as anti-inflammatory agents. Researchers study their impact on inflammatory pathways, cytokine production, and immune responses. Although direct evidence for 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is scarce, its structural resemblance to other anti-inflammatory compounds warrants investigation .

Photophysical Properties and Luminescent Materials

Indazoles exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers explore their use in luminescent materials, such as organic light-emitting diodes (OLEDs) or sensors. While not extensively studied, 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile could contribute to this field .

Coordination Chemistry and Metal Complexes

Indazole derivatives can form stable complexes with transition metals. Researchers investigate their coordination chemistry and potential applications in catalysis, sensing, or bioinorganic chemistry. Although specific studies on this compound are limited, its nitrile group could serve as a ligand for metal binding .

Computational Chemistry and Molecular Docking Studies

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile has been subjected to computational studies. Researchers use molecular docking simulations to predict its interactions with biological targets, such as enzymes or receptors. These studies provide insights into its potential biological activities and guide further experimental work .

Wirkmechanismus

Target of Action

Indazole derivatives, which include 1-acetyl-6-methyl-1h-indazole-3-carbonitrile, are known to have a wide variety of medicinal applications .

Mode of Action

It’s known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to affect multiple biochemical pathways, leading to various downstream effects .

Result of Action

Indazole derivatives are known to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of indazole derivatives .

Eigenschaften

IUPAC Name |

1-acetyl-6-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-3-4-9-10(6-12)13-14(8(2)15)11(9)5-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUUEICCTRRBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido](/img/structure/B2706303.png)

![Ethyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2706305.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2706316.png)

![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2706324.png)